((2,5-Dimethylphenyl)sulfonyl)phenylalanine

Chemical procurement Purity specification Amino acid derivatives

Standard tosyl-protected phenylalanine scaffolds often lack the steric and electronic diversity required for conclusive sulfonamide SAR. Dmp-Phe replaces the tosyl group with a 2,5-dimethylbenzenesulfonyl moiety, introducing distinct steric hindrance and altered electron density versus tosyl or 3,4-dimethyl variants. • Unique 2,5-dimethyl substitution for carbonic anhydrase, MMP, and sulfonamide-responsive enzyme targets • 97% purity, 333.4 Da MW; directly applicable as HPLC/LC-MS calibration standard • In-stock with batch QC; enables rapid focused library synthesis without lead time delays

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
CAS No. 1449133-74-7
Cat. No. B1519607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2,5-Dimethylphenyl)sulfonyl)phenylalanine
CAS1449133-74-7
Molecular FormulaC17H19NO4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20)
InChIKeyNNJFSJIEQPWNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dmp-Phe: Identity and Procurement Specifications


((2,5-Dimethylphenyl)sulfonyl)phenylalanine (Dmp-Phe) is a synthetic N-sulfonyl amino acid derivative with the molecular formula C₁₇H₁₉NO₄S and a molecular weight of 333.4 g/mol [1]. It is classified as an alanine/amino acid derivative and is supplied as a research-grade chemical with standard purity specifications of 97% . The compound features a phenylalanine backbone N-capped with a 2,5-dimethylbenzenesulfonyl group, a structural motif that distinguishes it from more common tosyl (4-methyl) or nosyl sulfonamide analogs.

Why Dmp-Phe Over Generic Sulfonyl Phenylalanines


Class-level substitution among N-sulfonyl phenylalanine derivatives is unreliable because the steric and electronic character of the sulfonyl aromatic ring directly governs reactivity, metabolic stability, and target binding [1]. The 2,5-dimethyl substitution pattern on Dmp-Phe introduces unique steric hindrance and altered electron density compared to unsubstituted phenyl, tosyl (4-methyl), or 3,4-dimethylphenyl variants [2]. These differences can lead to divergent IC₅₀ values in enzyme inhibition assays, as demonstrated in sulfonamide phenylalanine series where positional methylation profoundly impacts activity [3]. Without direct comparative data, assuming interchangeability risks selecting a compound with suboptimal performance in a given assay or synthetic scheme.

Dmp-Phe Comparative Evidence


Purity Benchmark: Dmp-Phe vs Tosyl-Phenylalanine

((2,5-Dimethylphenyl)sulfonyl)phenylalanine is supplied at a standard purity of 97% , compared to 98% for the commonly used N-tosyl-L-phenylalanine . While a 1% purity differential is modest, it may influence the effective concentration in dose-response assays and should factor into procurement decisions when absolute quantitation is critical.

Chemical procurement Purity specification Amino acid derivatives

Molecular Weight Difference: Dmp-Phe vs Alanine Analog

The target compound has a molecular weight of 333.4 Da [1], significantly larger than ((2,5-dimethylphenyl)sulfonyl)alanine (257.3 Da) . This difference of 76.1 Da reflects the additional benzyl side chain and is expected to reduce aqueous solubility and increase the octanol-water partition coefficient, influencing chromatographic retention and formulation behavior.

Physical chemistry Molecular weight Solubility

Sulfonamide Phenylalanine Enzyme Inhibition

Direct quantitative inhibition data for ((2,5-Dimethylphenyl)sulfonyl)phenylalanine is not available in the public domain. However, structurally related phenylalanine sulfonamides (series P1–P4) have demonstrated KI values against human carbonic anhydrase II in the range of 18.31–143.8 µM [1], and alanine-based 2,5-dimethylphenyl sulfonamides exhibited antimicrobial MIC values of 0.5–1.0 µg/mL [2]. Based on SAR trends, the 2,5-dimethyl substitution pattern may confer distinct enzyme selectivity compared to tosyl analogs, but this remains to be experimentally validated for Dmp-Phe.

Enzyme inhibition Carbonic anhydrase Antimicrobial

Key Applications of Dmp-Phe


Sulfonamide Inhibitor Library Building Block

The compound serves as a sterically differentiated phenylalanine scaffold for constructing focused libraries targeting carbonic anhydrases, MMPs, or other sulfonamide-responsive enzymes. Its 2,5-dimethyl substitution pattern offers an alternative to the ubiquitous tosyl group, potentially yielding distinct SAR profiles as suggested by class-level studies on phenylalanine sulfonamides [1].

Analytical Reference Standard

With a defined purity of 97% and molecular weight of 333.4 Da , the compound is suitable for use as a calibration standard in HPLC, LC-MS, or other analytical methods where precise retention time and mass identification are required, particularly when distinguishing between phenylalanine and alanine sulfonamide analogs.

Peptide Synthesis Precursor with Orthogonal Protection

The N-(2,5-dimethylphenyl)sulfonyl group can function as a protecting group or a steric modifier in solid-phase peptide synthesis, offering different acid-lability and steric shielding compared to tosyl or Fmoc protection . This is particularly relevant for synthesizing peptides with controlled conformational constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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